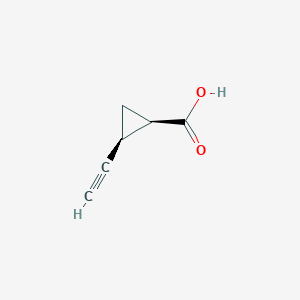

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

Description

Structural Analysis of (1R,2S)-2-Ethynylcyclopropane-1-Carboxylic Acid

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by its cyclopropane core, which adopts a triangular planar structure with bond angles of approximately 60°. This configuration introduces significant angle strain, a hallmark of cyclopropane derivatives. The stereochemical designation (1R,2S) specifies the spatial arrangement of the ethynyl (-C≡CH) and carboxylic acid (-COOH) groups on the cyclopropane ring. X-ray crystallographic studies of analogous cyclopropane derivatives, such as vinylcyclopropane, reveal that substituents influence ring puckering and torsional strain. For instance, the ethynyl group’s linear sp-hybridized carbon atoms introduce steric and electronic perturbations, potentially distorting the cyclopropane ring from ideal D3h symmetry.

The trans-bisected conformation observed in bicyclopropyl derivatives suggests that bulky substituents like ethynyl groups may stabilize non-planar ring conformations. However, the carboxylic acid group’s hydrogen-bonding capacity could further modulate molecular packing in crystalline states, as seen in cyclopropane carboxylic acid derivatives.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C6H6O2 | |

| Molecular weight | 110.11 g/mol | |

| Stereochemistry | (1R,2S) configuration | |

| Bond angles (cyclopropane) | ~60° |

Electronic Structure and Orbital Hybridization

The electronic structure of this compound is governed by the interplay of sp3-hybridized carbons in the cyclopropane ring and the sp-hybridized ethynyl group. Walsh’s molecular orbital theory posits that cyclopropane’s bonding arises from the overlap of three equivalent sp3 orbitals, forming bent “banana bonds” that delocalize electron density across the ring. This model explains the molecule’s reduced bond strength (∼59 kcal/mol) compared to typical C-C single bonds.

The ethynyl substituent introduces a region of high electron density due to its sp-hybridized carbon-carbon triple bond. This π-rich system may participate in conjugation with the cyclopropane ring, altering its electron distribution. Comparative studies of vinylcyclopropane demonstrate that unsaturated substituents can polarize the cyclopropane ring, enhancing its electrophilic character. The carboxylic acid group further contributes to the electronic profile via resonance stabilization and inductive effects, as evidenced by its pKa (∼4.7), which is consistent with other cyclopropane carboxylic acids.

Key Electronic Features:

Comparative Analysis with Cyclopropane Carboxylic Acid Derivatives

This compound exhibits distinct structural and electronic differences compared to other cyclopropane carboxylic acid derivatives. The table below highlights key comparisons:

The ethynyl group’s electron-withdrawing nature contrasts with the electron-donating ethyl group in 2-ethylcyclopropane-1-carboxylic acid, leading to differences in reactivity. For example, the ethynyl derivative may undergo alkyne-specific reactions, such as Sonogashira coupling, which are inaccessible to alkyl-substituted analogs. Additionally, the carboxylic acid group’s hydrogen-bonding capacity distinguishes it from ester derivatives like ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate, which lack acidic protons.

Properties

IUPAC Name |

(1R,2S)-2-ethynylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOURCILMTVHBE-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric cyclopropanation of alkenes using chiral copper or rhodium catalysts. The reaction conditions often include the use of diazo compounds as carbene precursors and the presence of a suitable solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Properties and Structure

The compound features an ethynyl group attached to a cyclopropane ring, which is further substituted with a carboxylic acid group. This configuration provides distinct chemical reactivity, making it a versatile building block in organic synthesis.

Chemistry

- Building Block for Synthesis : (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is utilized as a precursor in the synthesis of complex organic molecules. Its unique cyclopropane structure allows for various transformations, including cyclization and functionalization reactions.

- Chiral Auxiliary : The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. This property is particularly beneficial in synthesizing pharmaceuticals and agrochemicals where chirality is crucial.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules |

| Chiral Auxiliary | Facilitates asymmetric synthesis |

Biology

- Enzyme Mechanism Studies : The compound acts as a probe for studying enzyme mechanisms, particularly in reactions involving cyclopropanes. Its structural features allow researchers to investigate how enzymes interact with cyclic substrates.

- Substrate in Enzymatic Reactions : It is used as a substrate in various enzymatic reactions, providing insights into reaction pathways and enzyme specificity.

| Application | Description |

|---|---|

| Probe for Enzyme Mechanisms | Investigates enzyme interactions with cyclic substrates |

| Substrate in Reactions | Used to study enzymatic pathways |

Medicine

- Pharmaceutical Intermediate : this compound is being explored as an intermediate in drug discovery. Its ability to undergo various chemical transformations makes it suitable for synthesizing novel therapeutic agents.

- Lead Compound : The compound has potential as a lead compound for developing new drugs due to its unique structure and reactivity profile.

| Application | Description |

|---|---|

| Pharmaceutical Intermediate | Used in drug synthesis |

| Lead Compound | Potential for new therapeutic agents |

Industry

- Production of Fine Chemicals : The compound is employed in the production of fine chemicals, including agrochemicals and specialty materials. Its reactivity allows for the efficient synthesis of diverse chemical products.

- Agrochemical Precursor : It serves as a precursor for synthesizing pesticides and herbicides, contributing to agricultural chemistry.

| Application | Description |

|---|---|

| Fine Chemicals Production | Utilized in manufacturing diverse chemical products |

| Agrochemical Precursor | Key ingredient for pesticides and herbicides |

Case Study 1: Synthesis of Pyrethroid Pesticides

A notable application of this compound is its role in synthesizing pyrethroid-type pesticides. The process involves hydrolyzing the ester form of the compound to obtain the corresponding carboxylic acid, which can then be converted into active pesticide formulations. This method showcases the compound's utility in agricultural applications.

Case Study 2: Enzymatic Reaction Mechanism Exploration

Research has demonstrated that this compound can be used to probe the mechanisms of cyclopropanase enzymes. By observing the reaction kinetics and product formation when this compound is used as a substrate, scientists have gained insights into enzyme specificity and catalytic efficiency.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. The cyclopropane ring’s strained structure makes it reactive towards ring-opening reactions, which can lead to the formation of new chemical entities. These interactions are crucial for the compound’s biological and chemical activities .

Comparison with Similar Compounds

Key Findings :

- The (1R,2S) isomer of (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid exhibits superior binding affinity (K = 2.54×10⁻⁴) compared to methylcyclopropane and pyrazinecarboxylic acid, highlighting the importance of stereochemistry and chloro-phenyl substituents in ACO2 inhibition .

- Methylcyclopropane, while less potent (K = 0.188×10⁻³), is widely used due to its commercial availability and stability .

Pharmacologically Active Cyclopropane Derivatives

Several cyclopropane derivatives serve as pharmacophores in drug development:

Key Findings :

- Vinyl-ACCA is a critical component in hepatitis C virus (HCV) protease inhibitors, where its cyclopropane ring enforces conformational rigidity, enhancing binding to NS3/4A .

- Substituents like hydroxymethyl or chlorophenyl groups modulate solubility and target specificity, though their exact roles require further study .

Discussion of Structural-Activity Relationships (SAR)

- Electron-withdrawing groups (e.g., Cl) : Enhance enzyme binding via dipole interactions, as seen in (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid .

- Bulkier substituents (e.g., phenyl, ethynyl) : Improve steric complementarity with enzyme active sites but may reduce solubility .

- Amino and carboxyl groups: Critical for mimicking natural substrates (e.g., ACC in ethylene biosynthesis) or interacting with catalytic residues in proteases .

Biological Activity

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopropane ring with an ethynyl group and a carboxylic acid functional group. The synthesis typically involves:

- Formation of the Cyclopropane Ring : Achieved through a Simmons-Smith reaction.

- Introduction of the Ethynyl Group : Utilized via a Sonogashira coupling reaction.

- Esterification : Finalized with the use of dehydrating agents like DCC or DIC.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound may modulate enzyme activity through binding interactions, influenced by the rigid cyclopropane structure which enhances binding affinity.

- Transporter Interaction : It has been evaluated for its potential to interact with organic anion transporting polypeptides (OATPs), which are crucial for drug transport across cell membranes .

Therapeutic Applications

Research indicates that this compound may have applications in:

- Anti-inflammatory Drugs : Its derivatives have shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory medications .

- Anticancer Agents : The compound's ability to inhibit certain cancer cell lines has been explored, indicating potential in oncology .

Case Studies and Experimental Data

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro. The mechanism involved inhibition of pro-inflammatory cytokines .

- Drug Interaction Studies : In vivo studies assessed the interaction of this compound with OATP transporters, revealing its potential to influence pharmacokinetics and drug-drug interactions significantly .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, anticancer | Enzyme modulation, transporter interaction |

| Tert-butyl (1R,2S)-2-vinylcyclopropane-1-carboxylate | Moderate anti-inflammatory | Similar mechanisms as above |

| Tert-butyl (1R,2S)-2-propynylcyclopropane-1-carboxylate | Limited data available | Unknown |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodological Answer : Cyclopropanation is a critical step, often achieved using diazo compounds (e.g., ethynyldiazoacetates) and transition metal catalysts like rhodium(II) or copper(I) complexes. The stereoselectivity of the cyclopropane ring formation depends on catalyst choice and reaction conditions (e.g., solvent polarity, temperature). Post-cyclopropanation, the ethynyl group can be introduced via Sonogashira coupling or alkyne functionalization. Carboxylic acid protection (e.g., tert-butyl esters) is typically employed to avoid side reactions .

- Key Parameters :

| Step | Reagents/Conditions | Stereochemical Control |

|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 0°C | Chiral ligands or chiral auxiliaries |

| Ethynylation | Pd/Cu catalysts, terminal alkynes | Steric effects of substituents |

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, chiral HPLC or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. Nuclear Overhauser Effect (NOE) experiments in 2D-NMR help assign spatial arrangements of substituents on the cyclopropane ring .

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric excess (ee) during asymmetric synthesis, and how are they mitigated?

- Methodological Answer : Competing non-catalyzed pathways or racemization under acidic/basic conditions can reduce ee. Strategies include:

- Using chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemical control during cyclopropanation .

- Optimizing catalyst loading (e.g., 1–5 mol% Rh(II)) to minimize side reactions.

- Low-temperature reactions (< -20°C) to suppress thermal racemization .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., proteases), identifying key binding motifs like the ethynyl group’s π-π stacking or hydrogen bonding with active-site residues .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions may arise from impurities (e.g., diastereomers) or dynamic effects (e.g., ring strain-induced conformational flexibility). Solutions include:

- Purification via recrystallization or preparative HPLC.

- Variable-temperature NMR to detect rotational barriers or tautomerism.

- Cross-validation with high-resolution mass spectrometry (HRMS) .

Stability and Safety Considerations

Q. What are the optimal storage conditions to prevent decomposition of this compound?

- Methodological Answer : Store at -20°C under inert atmosphere (Ar/N₂) to minimize oxidation of the ethynyl group. Aqueous solutions should be buffered at pH 6–7 to avoid decarboxylation. Avoid prolonged exposure to light, as cyclopropanes may undergo [2+2] photocycloaddition .

Applications in Medicinal Chemistry

Q. How does the ethynyl group enhance the bioactivity of this compound in enzyme inhibition?

- Methodological Answer : The ethynyl group acts as a rigid spacer, positioning the carboxylic acid for optimal hydrogen bonding with catalytic residues (e.g., in proteases). Its electron-deficient nature also stabilizes transition states via charge-transfer interactions. Comparative studies with methyl or vinyl analogs show reduced potency, highlighting the ethynyl group’s unique electronic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.